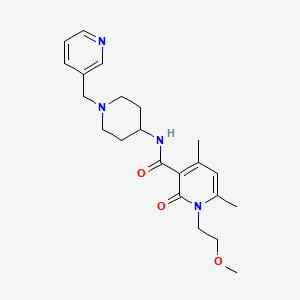
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a piperidine ring, and a dihydropyridine ring, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Cyclization reactions: to form the dihydropyridine ring.
Nucleophilic substitution reactions: to introduce the piperidine ring.
Coupling reactions: to attach the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Major Products
Oxidation: Formation of a pyridine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Interact with specific receptors in biological systems.
Inhibit enzymes: Act as an inhibitor of certain enzymes.
Modulate pathways: Influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H30N4O3 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-13-17(2)26(11-12-29-3)22(28)20(16)21(27)24-19-6-9-25(10-7-19)15-18-5-4-8-23-14-18/h4-5,8,13-14,19H,6-7,9-12,15H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
FEJBZOHEAWQSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2CCN(CC2)CC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


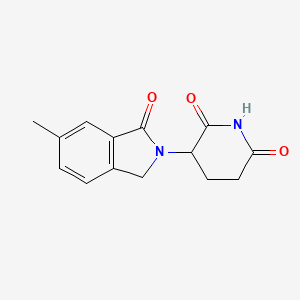
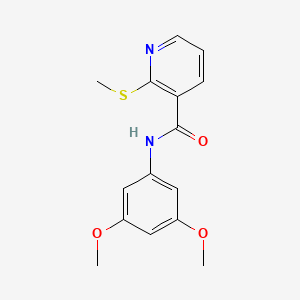

![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
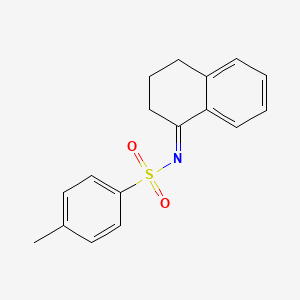

![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
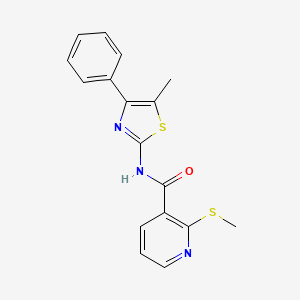

![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
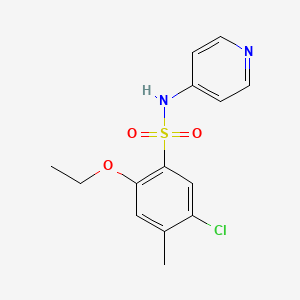
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)

